2-Ethylhexyl nitrite

Description

Context and Significance within Organic Chemistry

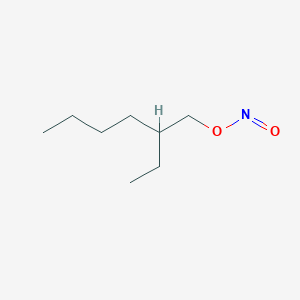

2-Ethylhexyl nitrite (B80452), an organic ester of nitrous acid, holds the molecular formula C₈H₁₇NO₂. It is structurally defined by a branched 2-ethylhexyl group bonded to a nitrite functional group (-ONO). The synthesis of 2-ethylhexyl nitrite is typically achieved through the esterification of 2-ethylhexanol with nitrous acid. The nitrous acid is often generated in situ from the reaction of sodium nitrite with a mineral acid like hydrochloric acid. Key parameters for this synthesis include maintaining low temperatures (0–10°C) to minimize the decomposition of the unstable nitrous acid.

In the broader landscape of organic synthesis, alkyl nitrites, including this compound, are recognized as versatile and accessible reagents. researchgate.netingentaconnect.comeurekaselect.com They serve as an efficient source of the nitroso group and are employed in various organic transformations. researchgate.netingentaconnect.comeurekaselect.com Their utility extends to diazotization reactions, where they are used to convert primary amines into diazonium salts, which are pivotal intermediates in the synthesis of a wide array of organic compounds. Furthermore, alkyl nitrites function as nitrating agents and mild oxidants. researchgate.netingentaconnect.comeurekaselect.com

A notable application in organic chemistry is the Barton reaction, a photochemical process discovered by Sir Derek Barton in 1960. slideshare.netwikipedia.orgwikiwand.com This reaction involves the photolysis of an alkyl nitrite, which generates a δ-nitroso alcohol. slideshare.netwikipedia.org This transformation is a powerful tool for the functionalization of unactivated C-H bonds, a significant challenge in organic synthesis. The Barton reaction has been instrumental in the synthesis of complex natural products, such as the steroid aldosterone (B195564) from corticosterone (B1669441) acetate. chemistryschool.net

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1653-42-5 |

| Molecular Formula | C₈H₁₇NO₂ |

| Molecular Weight | 159.23 g/mol |

| IUPAC Name | This compound |

| Boiling Point | 173.5°C |

| Density | 0.94 g/cm³ |

| Flash Point | 42.7°C |

| Refractive Index | 1.44 |

Historical Perspectives on Nitrite Ester Chemistry

The study of nitrite esters, the class of compounds to which this compound belongs, dates back to the 19th century. researchgate.netingentaconnect.com These compounds were among the early organic nitrogen compounds to be synthesized and studied. A pivotal moment in the history of this chemical class was the work of Victor Meyer in 1872. encyclopedia.comdrugfuture.com Meyer discovered that the reaction of alkyl halides with silver nitrite produced two isomeric products. encyclopedia.com He correctly identified these as the true nitro compounds (R-NO₂), where the nitrogen is directly bonded to carbon, and the isomeric alkyl nitrites (R-ONO), which are esters. encyclopedia.com This distinction was a fundamental step in understanding the constitution of organic nitrogen compounds and established a foundational method for synthesizing nitroalkanes, known as the Victor Meyer Synthesis. encyclopedia.comdrugfuture.com

Initially, the practical applications of alkyl nitrites were in medicine. researchgate.netingentaconnect.comeurekaselect.com However, their significance as reagents in chemical synthesis soon became apparent. researchgate.netingentaconnect.com Chemists began to utilize their reactivity as a source of nitric oxide (NO) for various transformations. researchgate.netingentaconnect.comeurekaselect.com Throughout the 20th century, the scope of their applications expanded significantly. The development of reactions like the Barton reaction in 1960 showcased the unique synthetic potential of alkyl nitrites, particularly in the selective functionalization of complex molecules. slideshare.netwikipedia.orgchemistryschool.net Today, a variety of alkyl nitrites, such as tert-butyl nitrite, isopentyl nitrite, and n-pentyl nitrite, are commonly used in preparative chemistry for a range of synthetic operations including arylations and oxidations. ingentaconnect.com

Table 2: Research Findings on this compound Synthesis

| Parameter | Condition | Purpose |

|---|---|---|

| Temperature | 0–10°C | To minimize the decomposition of nitrous acid and prevent side reactions. |

| Acid | Excess HCl | Ensures complete protonation of nitrite ions to form nitrous acid. |

| Molar Ratios | 1:1 (alcohol to NaNO₂) | Typical stoichiometry, with a slight excess of acid to drive the reaction equilibrium. |

| Purification | Fractional distillation | Used to isolate the final product. |

Properties

CAS No. |

1653-42-5 |

|---|---|

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-ethylhexyl nitrite |

InChI |

InChI=1S/C8H17NO2/c1-3-5-6-8(4-2)7-11-9-10/h8H,3-7H2,1-2H3 |

InChI Key |

DAQIQPHKWNXNKB-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CON=O |

Canonical SMILES |

CCCCC(CC)CON=O |

Other CAS No. |

1653-42-5 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethylhexyl Nitrite

Conventional Esterification Approaches

The most common method for producing 2-ethylhexyl nitrite (B80452) is through the direct esterification of 2-ethylhexanol with nitrous acid. This approach is a well-established batch process that involves several key stages, from the generation of the nitrosating agent to the purification of the final product.

Nitrous Acid Generation and Precursors

Nitrous acid (HNO₂) is a transient and unstable species that is typically generated in situ for immediate consumption in the reaction. The most prevalent method for its generation involves the reaction of an alkali metal nitrite, most commonly sodium nitrite (NaNO₂), with a strong mineral acid, such as hydrochloric acid (HCl). advanceseng.com The reaction proceeds as follows:

NaNO₂(aq) + HCl(aq) → HNO₂(aq) + NaCl(aq)

The selection of the acid and its concentration are critical parameters that influence the reaction's efficiency. An excess of the acid is generally used to ensure the complete conversion of the nitrite salt to nitrous acid. advanceseng.com

Esterification Reaction Conditions and Catalysis

The esterification of 2-ethylhexanol with the freshly prepared nitrous acid is an exothermic reaction that requires careful temperature control to minimize the decomposition of the thermally sensitive nitrous acid and the final product. The reaction is typically carried out at temperatures below 10°C, often in the range of 0-10°C. advanceseng.com

C₈H₁₇OH + HNO₂ → C₈H₁₇ONO + H₂O

In this context, the strong acid (e.g., HCl) used for generating nitrous acid also acts as a catalyst for the esterification reaction. No additional catalysts are typically required for this process. The molar ratio of the reactants is a key parameter, with a stoichiometry of approximately 1:1 between the alcohol and sodium nitrite being common, often with a slight excess of the acid to drive the reaction equilibrium towards the product side. advanceseng.com The reaction time for these batch processes can range from 1 to 5 hours. advanceseng.com

Table 1: Typical Batch Process Parameters for Conventional Esterification

| Parameter | Value/Range | Reference |

| Reactants | 2-Ethylhexanol, Sodium Nitrite, Hydrochloric Acid | advanceseng.com |

| Temperature | 0–10°C | advanceseng.com |

| Molar Ratio (HCl:Alcohol) | 1.5:1–2.5:1 | advanceseng.com |

| Reaction Time | 1–5 hours | advanceseng.com |

| Estimated Yield | 85–90% | advanceseng.com |

Methodological Considerations for Purity Control

After the reaction is complete, the organic layer containing the 2-ethylhexyl nitrite is separated from the aqueous layer. To achieve high purity, the crude product undergoes a series of purification steps. This typically involves washing with water to remove any remaining acid and soluble byproducts, followed by washing with a mild base, such as a sodium carbonate solution, to neutralize any residual acidity. researchgate.net The product is then dried over an anhydrous salt, such as anhydrous sodium sulfate. advanceseng.com

The primary method for obtaining high-purity this compound is fractional distillation under reduced pressure. advanceseng.com This technique is essential for separating the desired product from any unreacted 2-ethylhexanol and other non-volatile impurities. The purity of the final product is often confirmed through analytical techniques such as gas chromatography (GC) and by measuring its physical properties like refractive index and density. advanceseng.com

Advanced and Continuous Synthesis Techniques

In recent years, there has been a significant shift towards advanced manufacturing technologies in the chemical industry to enhance safety, efficiency, and product quality. For the synthesis of alkyl nitrites, including this compound, microreactor technology and continuous-flow systems have emerged as promising alternatives to conventional batch processes. While specific literature on the continuous synthesis of this compound is limited, extensive research on the analogous synthesis of 2-ethylhexyl nitrate (B79036) and other alkyl nitrites provides valuable insights into the potential of these advanced techniques. advanceseng.comresearchgate.net

Microreactor Technology Integration for Enhanced Efficiency

Microreactors offer significant advantages for the synthesis of potentially hazardous compounds like alkyl nitrites due to their high surface-area-to-volume ratio, which allows for superior heat and mass transfer. researchgate.netresearchgate.net This enhanced control over reaction parameters is crucial for managing the exothermic nature of the nitrosation reaction and for minimizing the formation of undesirable byproducts. researchgate.net

For the synthesis of alkyl nitrites, a continuous-flow process in a microreactor typically involves the continuous pumping of the alcohol and the nitrosating agent into a micromixer, where they rapidly combine before entering the reactor channel. The precise temperature control within the microreactor prevents the decomposition of nitrous acid, a common issue in batch reactors. advanceseng.com The integration of microreactors can lead to a dramatic reduction in reaction times, from hours in a batch process to mere seconds in a continuous-flow system, while achieving high yields and purity. advanceseng.comresearchgate.net

Optimized Reaction Parameters in Flow Systems

In a continuous-flow system, the reaction parameters can be finely tuned to optimize the synthesis of alkyl nitrites. Key parameters include the molar ratios of the reactants, temperature, residence time, and flow rate. For the closely related synthesis of 2-ethylhexyl nitrate in a Corning Advanced-Flow reactor, a yield of 100% was achieved at 10°C with a residence time of only 12 seconds. advanceseng.com

Adapting such a system for this compound would require precise control over the stoichiometry and temperature to manage the faster and more exothermic nitrosation reaction. Research on the continuous production of other alkyl nitrites has demonstrated that high purity products can be manufactured with very short reaction times (around 5 seconds) in a flow reactor. researchgate.net This technology not only enhances safety by minimizing the volume of hazardous materials at any given time but also offers a scalable and economically viable process for industrial production. researchgate.netresearchgate.net

Table 2: Comparison of Synthesis Parameters for Alkyl Nitrites vs. Nitrates

| Parameter | This compound (Analogous) | 2-Ethylhexyl Nitrate | Reference |

| Acid System | HCl / NaNO₂ | HNO₃ / H₂SO₄ | advanceseng.com |

| Temperature Range | 0–10°C | 15–40°C | advanceseng.com |

| Reaction Time | Seconds to Minutes (in flow) | Minutes (in flow) | advanceseng.comresearchgate.net |

| Yield (in flow) | >95% (for other alkyl nitrites) | 98–100% | advanceseng.comresearchgate.net |

Alternative Alkyl Nitrite Preparations

Beyond the conventional synthesis of this compound through the esterification of 2-ethylhexanol with nitrous acid, several alternative methodologies have been developed for the preparation of alkyl nitrites. These alternative routes offer different advantages, such as milder reaction conditions, different starting materials, or applicability to a broader range of substrates. This section will delve into some of these alternative synthetic strategies, supported by research findings and comparative data.

One notable alternative is the transesterification of alcohols with a readily available alkyl nitrite, such as tert-butyl nitrite. journals.co.za This method relies on an acid-catalyzed exchange reaction where the alcohol of interest displaces the tert-butanol (B103910) from tert-butyl nitrite. journals.co.za The efficiency of this process is significantly influenced by the structure of the alcohol, with primary alcohols reacting more readily than secondary, and secondary more readily than tertiary alcohols. journals.co.za This trend is attributed to both the nucleophilicity of the alcohol and the steric hindrance around the hydroxyl group. The reaction is also sensitive to the solvent used, which can affect the position of the equilibrium. journals.co.za

Another significant alternative pathway involves the reaction of alkyl halides with metal nitrites. stackexchange.com In this nucleophilic substitution reaction, the halide is displaced by the nitrite ion. The choice of the metal nitrite salt, such as silver nitrite (AgNO₂) or sodium nitrite (NaNO₂), can influence the product distribution between the desired alkyl nitrite (R-O-N=O) and the isomeric nitroalkane (R-NO₂). stackexchange.com Generally, the reaction with silver nitrite tends to favor the formation of nitroalkanes, while sodium nitrite in a polar aprotic solvent like dimethylformamide (DMF) can produce alkyl nitrites, although often as a mixture with the nitroalkane. stackexchange.com The structure of the alkyl halide also plays a crucial role, with primary halides being the most suitable substrates for obtaining good yields of the substitution product. stackexchange.com

A less common but interesting method is the direct nitrosation of alcohols using nitric oxide (NO) gas in an organic solvent. nih.govacs.org In the presence of air, nitric oxide is oxidized to dinitrogen trioxide (N₂O₃), which acts as the nitrosating agent. nih.govacs.org This method has been shown to be effective for the synthesis of various alkyl nitrites, with good conversion yields reported for cycloalkyl alcohols. nih.govacs.org

Furthermore, nitrosylsulfuric acid has been employed as a reagent for the synthesis of alkyl nitrites from alcohols. This method provides an alternative for situations where other nitrosating agents may not be suitable.

The following tables summarize key findings from research on these alternative synthetic methodologies for alkyl nitrites.

Table 1: Transesterification of Alcohols with tert-Butyl Nitrite

| Alcohol | Reagent | Solvent | Yield (%) | Reference |

| 2-Phenylethanol | tert-Butyl Nitrite | Carbon Tetrachloride | ~82 | journals.co.za |

| 1-Phenylpropan-2-ol | tert-Butyl Nitrite | Carbon Tetrachloride | ~54 | journals.co.za |

| 2-Methyl-1-phenylpropan-2-ol | tert-Butyl Nitrite | Carbon Tetrachloride | ~22 | journals.co.za |

| Various Alcohols | tert-Butyl Nitrite | Chloroform | Quantitative | researchgate.net |

Table 2: Synthesis of Alkyl Nitrites from Alkyl Halides and Metal Nitrites

| Alkyl Halide | Metal Nitrite | Solvent | Product(s) | Approximate Yield of Alkyl Nitrite | Reference |

| Primary Alkyl Iodide/Bromide | Sodium Nitrite | DMF | Major: Nitroalkane, Minor: Alkyl Nitrite | Lower Yield | stackexchange.com |

| Secondary Alkyl Iodide/Bromide | Sodium Nitrite | DMF | Nitroalkane and Alkyl Nitrite | ~20% (total) | stackexchange.com |

| Primary Alkyl Iodide/Bromide | Silver Nitrite | Ether | Major: Nitroalkane, Minor: Alkyl Nitrite | Lower Yield | mdma.ch |

Table 3: Synthesis of Alkyl Nitrites using Nitric Oxide

| Alcohol Substrate | Reagent(s) | Solvent | Conversion Yield to Nitrite (%) | Reference |

| Cycloalkyl Alcohols | Nitric Oxide, Air | Organic Solvent | 65-90 | nih.govacs.org |

Table 4: Synthesis of Isopropyl Nitrite using Nitrosylsulfuric Acid

| Alcohol | Reagent | Overall Yield (%) | Reference |

| Isopropanol | Nitrosylsulfuric Acid | 63-69 | youtube.com |

Reaction Mechanisms and Chemical Transformations of 2 Ethylhexyl Nitrite

Fundamental Reactivity Pathways

The hydrolysis of alkyl nitrites, such as 2-Ethylhexyl nitrite (B80452), involves the cleavage of the ester linkage in the presence of water. This reaction is subject to acid catalysis and results in the formation of an alcohol and nitrous acid. While specific kinetic data for 2-Ethylhexyl nitrite is not extensively detailed in the provided literature, the general mechanism for alkyl nitrite hydrolysis serves as the foundational pathway. The reaction proceeds via protonation of the nitrite oxygen atom, followed by nucleophilic attack by water on the nitrogen atom.

R-ONO + H₂O ⇌ R-OH + HNO₂

In the context of related compounds like 2-Ethylhexyl nitrate (B79036), hydrolysis is a recognized degradation pathway, yielding 2-ethylhexanol and the corresponding acid (nitric acid in that case). nih.govatc-europe.org For this compound, the products are 2-ethylhexanol and nitrous acid. The stability of alkyl nitrites is influenced by the presence of acids and water, which facilitate this hydrolytic decomposition.

| Reactant | Reagent | Product 1 | Product 2 |

|---|---|---|---|

| This compound | Water (H₂O) | 2-Ethylhexanol | Nitrous Acid (HNO₂) |

Nitrosyl exchange, or transnitrosation, is a characteristic reaction of alkyl nitrites. acs.org This process involves the transfer of the nitrosyl (NO) group from the alkyl nitrite to another nucleophilic species, typically an alcohol or a thiol. The reaction is reversible and is often catalyzed by acid.

The general scheme for nitrosyl exchange between an alkyl nitrite and an alcohol is as follows:

R¹-ONO + R²-OH ⇌ R²-ONO + R¹-OH

This equilibrium allows for the synthesis of different alkyl nitrites from a starting nitrite and a desired alcohol. The facility of this exchange depends on the relative stability of the reactants and products and the reaction conditions. Studies on various alkyl nitrites confirm that these exchange reactions are a fundamental aspect of their reactivity, enabling the transfer of the nitroso functionality between molecules. acs.org

Photochemical Reactions: The Barton Nitrite Ester Reaction

The Barton Nitrite Ester Reaction is a significant photochemical transformation that provides a method for the functionalization of unactivated C-H bonds. wikipedia.orgchemistryschool.net This reaction involves the photolysis of an alkyl nitrite, leading to the formation of a δ-nitroso alcohol, which typically tautomerizes to a more stable oxime. wikipedia.orgslideshare.netyoutube.com The reaction is highly regioselective, favoring abstraction of a hydrogen atom from the δ-carbon position relative to the alkoxy group. wikipedia.orgyoutube.com

The initial and defining step of the Barton reaction is the photochemical homolytic cleavage of the relatively weak oxygen-nitrogen (O–NO) bond within the nitrite ester. wikipedia.orgslideshare.net This bond scission is induced by irradiation with UV light, typically from a high-pressure mercury lamp. wikipedia.org

The homolysis of the O–NO bond results in the formation of two radical species: an alkoxyl radical and a nitrosyl radical (•NO). youtube.comyoutube.com

Reaction Step: R-O-N=O + hν → R-O• + •N=O

This bond cleavage is a primary photochemical process. rsc.org For the reaction to be synthetically useful, this step must occur efficiently, and the subsequent reactions of the alkoxyl radical must be controlled. The process is an example of homolysis, where the two electrons of the covalent bond are distributed equally between the two resulting fragments. youtube.com

Following its formation, the highly reactive alkoxyl radical undergoes a rapid intramolecular hydrogen atom abstraction. youtube.com A key feature of the Barton reaction is its high regioselectivity for a hydrogen atom located on the carbon atom in the δ-position. This selectivity is achieved through a sterically and energetically favorable six-membered cyclic transition state. youtube.com

The alkoxyl radical (R-O•) abstracts a δ-hydrogen, leading to the formation of a new hydroxyl group (-OH) and a carbon-centered radical at the δ-position. wikipedia.orgyoutube.com

Transition State: The reaction proceeds via a quasi-chair-like six-atom transition state, which positions the alkoxyl radical oxygen in close proximity to the δ-hydrogen. youtube.com This geometric arrangement minimizes ring strain and facilitates the 1,5-hydrogen shift.

In the final stages of the Barton reaction, the carbon-centered radical generated in the previous step recombines with the nitrosyl radical (•NO) that was formed during the initial photolysis. wikipedia.orgyoutube.com This radical-radical coupling event forms a δ-nitroso alcohol. slideshare.netyoutube.com

Radical Recombination: δ-carbon radical + •N=O → δ-nitroso alcohol

The resulting δ-nitroso compound is often unstable and exists in equilibrium with its dimeric form. slideshare.net If the δ-carbon bears at least one hydrogen atom, the nitroso compound will readily tautomerize to the more stable oxime isomer. wikipedia.orgslideshare.net This tautomerization is typically the final step, yielding the δ-hydroxy oxime as the isolated product. youtube.com

Tautomerization: δ-nitroso alcohol ⇌ δ-hydroxy oxime

| Step | Description | Key Intermediates/Products |

|---|---|---|

| 1. Homolytic Cleavage | Photochemically induced cleavage of the O-NO bond. wikipedia.orgyoutube.com | Alkoxyl radical, Nitrosyl radical |

| 2. δ-Hydrogen Abstraction | Intramolecular hydrogen transfer via a six-membered transition state. youtube.com | δ-carbon radical |

| 3. Radical Recombination | Coupling of the carbon radical and the nitrosyl radical. wikipedia.org | δ-nitroso alcohol |

| 4. Tautomerization | Isomerization of the nitroso compound to a stable oxime. slideshare.netyoutube.com | δ-hydroxy oxime |

Regioselectivity and Stereoselectivity in Photolysis

The photolysis of alkyl nitrites, such as this compound, is a cornerstone of the Barton reaction, a powerful method for remote C-H functionalization. wikipedia.orgchemistnotes.com This photochemical process is characterized by significant regioselectivity and stereoselectivity, dictated by the structure of the substrate and the mechanism of the reaction.

The reaction begins with the photochemically induced homolytic cleavage of the relatively weak oxygen-nitrogen (O-NO) bond. wikipedia.orgwikiwand.com This cleavage, typically achieved using a high-pressure mercury lamp, generates an alkoxy radical (in this case, a 2-ethylhexyloxy radical) and a nitric oxide (NO) radical. wikipedia.orgyoutube.com

The key to the reaction's selectivity lies in the subsequent step: an intramolecular hydrogen atom transfer (HAT). The highly reactive alkoxy radical abstracts a hydrogen atom from a carbon within the same molecule. This process shows a strong preference for abstracting a hydrogen atom from the delta (δ) position relative to the oxygen atom. wikipedia.orgrsc.org This regioselectivity arises from the thermodynamic and kinetic favorability of a six-membered cyclic transition state. chemistnotes.com In the case of the 2-ethylhexyloxy radical, the δ-carbon is C5 of the hexyl chain, and abstraction of a hydrogen from this position proceeds via a pseudo-chair transition state, minimizing steric strain and maximizing orbital overlap.

While abstraction from other positions, such as the alpha-carbon to form a ketone, can occur, the 1,5-hydrogen abstraction via the six-membered transition state is typically dominant. wikipedia.org The resulting carbon-centered radical at the δ-position then recombines with the nitric oxide radical that was generated in the initial photolysis step. wikiwand.com This recombination forms a δ-nitroso alcohol, which readily tautomerizes to the more stable oxime derivative. wikipedia.orgwikiwand.com The stereochemistry of the final product is influenced by the conformation of the six-membered transition state during the hydrogen abstraction step.

Table 1: Key Steps in the Photolysis of this compound (Barton Reaction)

| Step | Reactant(s) | Intermediate(s) | Product(s) | Key Feature |

|---|---|---|---|---|

| 1. Photolysis | This compound | 2-Ethylhexyloxy Radical, Nitric Oxide Radical | - | Homolytic cleavage of O-NO bond |

| 2. H-Atom Transfer | 2-Ethylhexyloxy Radical | Six-membered cyclic transition state | δ-Carbon Radical | High regioselectivity for δ-hydrogen |

| 3. Radical Recombination | δ-Carbon Radical, Nitric Oxide Radical | - | δ-Nitroso Alcohol | Formation of a new C-N bond |

| 4. Tautomerization | δ-Nitroso Alcohol | - | δ-Oxime Alcohol | Isomerization to a more stable functional group |

Role as a Radical Source and Reactive Intermediate

This compound serves as a potent source of nitric oxide (NO) radicals, a key reactive species in many chemical transformations. The generation of NO from alkyl nitrites is most efficiently achieved through photolysis. wikipedia.org The O-NO bond in this compound has a low bond dissociation energy, making it susceptible to homolytic cleavage upon irradiation with UV light. wikipedia.orgwikiwand.com

The primary photochemical event is the fission of this bond, yielding a 2-ethylhexyloxy radical and a nitric oxide radical. youtube.comacs.org

Reaction: CH₃(CH₂)₃CH(C₂H₅)CH₂-O-N=O + hν → CH₃(CH₂)₃CH(C₂H₅)CH₂-O• + •N=O

This process is fundamental to the Barton reaction, where the nitric oxide radical acts as a radical trap in a subsequent step. wikipedia.org Beyond this specific reaction, the release of NO allows this compound to be used as an NO donor in various chemical and biological studies.

Thermal decomposition is another pathway for radical generation, although it is more commonly associated with the related compound, 2-ethylhexyl nitrate (2-EHN). researchgate.net For 2-EHN, thermal decomposition begins at temperatures around 150-160°C, breaking the O-NO₂ bond to produce an alkoxy radical and nitrogen dioxide (NO₂). researchgate.netmdpi.com NO₂ can then participate in subsequent reactions that may lead to the formation of NO. mdpi.com While less studied for this compound, it is expected that heating would also lead to the homolysis of the O-NO bond, releasing nitric oxide. acs.org

The transformation of this compound into nitrile oxide intermediates is not a recognized or commonly documented reaction pathway. The generation of nitrile oxides typically proceeds through established methods such as the oxidative dehydrogenation of aldoximes, the dehydration of primary nitro compounds, or the dehydrohalogenation of hydroxyiminoyl halides. These methods start with precursors that already contain the C-N-O atomic sequence required for the nitrile oxide structure. There is no clear mechanistic pathway by which an alkyl nitrite, with its R-O-N=O structure, would rearrange to form a nitrile oxide (R-C≡N⁺-O⁻).

Nitrite Ester-Type Transformations in Complex Systems

Alkyl nitrites, including this compound, are effective nitrosating agents capable of reacting with secondary and tertiary amines to form N-nitrosamines. sci-hub.seveeprho.com This reaction is of significant interest, particularly as N-nitrosamines are a class of compounds classified as probable human carcinogens. veeprho.comwikipedia.org

The formation of N-nitrosamines from a secondary amine and an alkyl nitrite typically occurs under acidic conditions. veeprho.comfreethinktech.com The acid protonates the alkyl nitrite, which then acts as a source of a nitrosating agent, such as the nitrosonium ion (NO⁺). wikipedia.org This electrophilic species is then attacked by the nucleophilic secondary amine to form the N-nitrosamine. europa.eu

General Reaction with Secondary Amine: R₂NH + R'-ONO + H⁺ → R₂N-N=O + R'-OH + H⁺

Tertiary amines can also react to form N-nitrosamines through a process known as nitrosative dealkylation. veeprho.comeuropa.eu This reaction is generally slower than the nitrosation of secondary amines and involves the cleavage of a carbon-nitrogen bond. sci-hub.se

The use of alkyl nitrites as nitrosating agents is a standard procedure in organic synthesis. For example, Seebach and co-workers reported a one-pot method for the α-substitution of secondary amines where the amine is first nitrosated using ethyl nitrite. nih.gov this compound can be expected to behave similarly, serving as the nitrosating agent to generate an N-nitrosamine intermediate, which can then undergo further chemical transformations.

The quintessential example of an intramolecular hydrogen atom transfer (HAT) cyclization involving an alkyl nitrite is the Barton reaction. wikipedia.orgrsc.org This photochemical process allows for the functionalization of a remote, unactivated C-H bond. wikipedia.org

For this compound, the reaction sequence is initiated by UV light, which causes homolytic cleavage of the O-NO bond to form a 2-ethylhexyloxy radical and a nitric oxide radical. wikiwand.com The highly reactive oxygen-centered radical then abstracts a hydrogen atom from within the same molecule. This HAT step is highly regioselective, strongly favoring abstraction from the δ-carbon (C5) due to the stability of the six-membered transition state involved. wikipedia.orgchemistnotes.com

HAT Step in this compound Photolysis: The 2-ethylhexyloxy radical folds back to allow the oxygen atom to abstract a hydrogen from the C5 position, forming a transient carbon-centered radical at that position and a hydroxyl group.

This intramolecular HAT is a key step in C-H activation. The resulting carbon radical is then trapped by the nitric oxide radical present in the reaction mixture. wikiwand.com This forms a nitroso compound, which rearranges to a more stable oxime. wikipedia.org This entire cascade, initiated by photolysis and driven by the intramolecular HAT, results in the cyclization of the intermediate to form a new functional group at a previously unreactive site. Recent studies on related N-nitrosoamides have shown similar Barton-type cyclizations proceeding through a nitrogen-centered radical and a 1,5-HAT, highlighting the robustness of this type of transformation. rsc.org

Advanced Spectroscopic and Analytical Characterization for 2 Ethylhexyl Nitrite

Chromatographic Techniques for Compound Analysis

Chromatography is fundamental for isolating 2-ethylhexyl nitrite (B80452) from other substances, enabling accurate quantification and analysis. Both gas and liquid chromatography systems are employed for this purpose.

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like alkyl nitrites. Specific methodologies have been developed for related compounds that are applicable to 2-ethylhexyl nitrite. For instance, a two-dimensional gas chromatography setup using a Deans switch configuration is effective for analyzing 2-ethylhexyl nitrate (B79036) in complex diesel matrices, a technique that could be adapted for the nitrite ester. paclp.com This method uses an initial column for a primary separation before diverting the fraction containing the target compound to a second, different column for enhanced resolution, often with detection by a Flame Ionization Detector (FID). paclp.com

Headspace GC (HS-GC) is another valuable approach, particularly for analyzing volatile nitrites. nih.govresearchgate.netresearchgate.net In this method, the vapor phase above a sample is injected into the GC, minimizing interference from non-volatile matrix components. For the analysis of related alkyl nitrites, GC systems are frequently equipped with capillary columns such as a DB5-MS or a CP-Sil Pona CB. nih.govresearchgate.netasm.org A typical analysis involves a programmed temperature ramp to ensure the effective separation of all components. asm.org

Table 1: Example Gas Chromatography (GC) Parameters for Alkyl Nitrite Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Technique | Headspace (HS) GC; Two-Dimensional GC | paclp.comresearchgate.net |

| Column Type | CP-Sil Pona CB (50 m x 0.25 mm) or DB5-MS Capillary Column | nih.govasm.org |

| Detector | Flame Ionization Detector (FID); Mass Spectrometer (MS) | paclp.comasm.org |

| Carrier Gas | Helium | asm.org |

| Injector Temp. | 250°C | asm.org |

| Detector Temp. | 280°C (FID) | asm.org |

| Temperature Program | Example: 100°C to 200°C at 4°C/min, then to 259°C at 20°C/min | asm.org |

While GC is common for alkyl nitrites, high-performance liquid chromatography (HPLC) is a principal technique for analyzing non-volatile compounds and the nitrite functional group itself, often after conversion to a more stable derivative. Direct analysis of this compound by LC is not extensively documented in the provided literature, but methods for the nitrite ion (NO₂⁻) are well-established. These methods can be applied to quantify this compound following a hydrolysis step to release the nitrite ion.

A common HPLC method for nitrite involves derivatization. waters.com For instance, nitrite ions react with 2,3-diaminonaphthalene (B165487) (DAN) to form the fluorescent and UV-absorbing compound 1H-Naphtho(2,3-d)triazole (NAT), which can be readily separated and detected. waters.com Another approach uses ion-pair reversed-phase HPLC, where a mobile phase containing an agent like octylammonium orthophosphate is used to separate nitrite and nitrate ions for simultaneous determination with a UV detector. jfda-online.com Such methods are characterized by high linearity and good recovery rates, making them suitable for accurate quantification. jfda-online.com

Table 2: High-Performance Liquid Chromatography (HPLC) Method for Nitrite Ion Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Principle | Detection of nitrite ion (NO₂⁻), applicable after hydrolysis of this compound. | jfda-online.com |

| Technique | Ion-pair reversed-phase HPLC. | jfda-online.com |

| Mobile Phase | 0.01 M octylammonium orthophosphate in 30% (v/v) aqueous methanol (B129727) (pH 7.0). | jfda-online.com |

| Flow Rate | 0.8 mL/min. | jfda-online.com |

| Detector | UV Detector. | jfda-online.com |

| Retention Time | ~7.9 min for nitrite. | jfda-online.com |

| Linear Range | 0.1–100.0 µg/mL. | jfda-online.com |

Mass Spectrometry for Structural Elucidation and Degradation Studies

Mass spectrometry (MS), particularly when coupled with chromatography, is indispensable for confirming the molecular structure of this compound and identifying its degradation products.

Gas chromatography-mass spectrometry (GC-MS) provides definitive identification of volatile compounds. For alkyl nitrites, electron impact (EI) ionization is commonly used, which causes the molecular ion to break apart into characteristic fragment ions. acs.org The resulting mass spectrum serves as a chemical fingerprint. The fragmentation of alkyl nitrites typically involves the loss of the -ONO group and cleavage of the alkyl chain. acs.orglibretexts.org

Photoionization (PI) is an alternative, softer ionization technique that results in less fragmentation and often a more prominent molecular ion peak, which is useful for confirming the molecular weight of the parent compound. acs.org In a study of simple alkyl nitrites, the parent ion was more readily observed with photoionization than with conventional 70-eV electron impact. acs.org For degradation studies, GC-MS is used to identify metabolites. For example, in studies of the related compound 2-ethylhexyl nitrate, GC-MS was used to identify a degradation product as 4-ethyldihydrofuran-2(3H)-one. asm.org

Table 3: Common Fragmentation Patterns in GC-MS for Alkyl Esters

| Ion Type | Description | Relevance | Source(s) |

|---|---|---|---|

| Molecular Ion (M•+) | The intact molecule with one electron removed. Its mass confirms the molecular weight. Often weak in EI-MS for esters. | Structural Confirmation | acs.orgwhitman.edu |

| [M-NO₂]⁺ | Loss of the nitro group (for nitrates) or analogous loss for nitrites. | Functional Group ID | acs.org |

| [M-ONO]⁺ | Loss of the nitrite group. | Functional Group ID | acs.org |

| Alkyl Fragments | Ions resulting from cleavage of the C-C bonds in the 2-ethylhexyl chain (e.g., C₄H₉⁺, C₂H₅⁺). | Alkyl Structure Elucidation | libretexts.org |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it ideal for detecting trace levels of compounds and their metabolites in complex matrices. nih.gov While specific applications for this compound are not detailed in the search results, the technique is widely used for related analyses. For example, LC-MS/MS is employed to determine metabolites of Di-(2-ethylhexyl)phthalate (DEHP), which also contains the 2-ethylhexyl moiety. nih.gov

For the analysis of the nitrite functional group, LC-MS/MS can be used to detect the derivatized product (e.g., NAT) with high specificity using Multiple Reaction Monitoring (MRM). waters.comepa.gov In MRM, a specific parent ion is selected and fragmented, and then a specific fragment ion is monitored, drastically reducing background noise and improving detection limits. epa.gov An important consideration when analyzing the nitrite ion with electrospray ionization (ESI) MS is the potential for in-source oxidation of nitrite (m/z 46) to nitrate (m/z 62), which must be accounted for during method development. researchgate.net

Spectrophotometric and Chemiluminescence Detection

Spectrophotometric and chemiluminescence methods are primarily used for the quantification of the nitrite functional group and can be applied to this compound following its conversion to the nitrite ion.

A classic spectrophotometric method for nitrite is based on the Griess reaction. researchgate.neteurasianjournals.com In a typical procedure, nitrite is reacted with a primary aromatic amine (e.g., sulfanilic acid) in an acidic medium to form a diazonium salt. This salt is then coupled with another aromatic compound (e.g., methyl anthranilate) to produce a brightly colored azo dye, whose absorbance can be measured with a spectrophotometer, typically around 493 nm. researchgate.neteurasianjournals.com The intensity of the color is directly proportional to the nitrite concentration.

Chemiluminescence detection offers exceptionally high sensitivity for nitrite analysis. nih.govnih.gov The most common method involves the chemical reduction of nitrite to nitric oxide (NO) in a reaction vessel. The generated NO gas is then mixed with ozone (O₃), producing an excited state nitrogen dioxide (NO₂*) molecule. As this molecule returns to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube. nih.gov The light signal is proportional to the amount of nitrite in the original sample. This method is highly specific and can detect nitrite at nanomolar concentrations. nih.gov

Table 4: Comparison of Detection Methods for the Nitrite Group

| Method | Principle | Typical Wavelength/Detection | Key Features | Source(s) |

|---|---|---|---|---|

| Spectrophotometry | Diazotization and azo dye formation (Griess Reaction). | Vis-absorption (~493 nm) | Simple, cost-effective, suitable for concentrations in the µg/mL range. | researchgate.neteurasianjournals.com |

| Chemiluminescence | Reduction of nitrite to NO, followed by reaction with ozone. | Light emission | Highly sensitive (nanomolar range), highly specific for NO-related species. | nih.govnih.gov |

| FTIR-ATR | For the related 2-ethylhexyl nitrate, measures absorption of infrared light by molecular bonds. | Asymmetric NO₂ stretching band | Rapid, requires no sample preparation. | researchgate.netresearchgate.net |

Griess Reaction-Based Approaches

The Griess reaction, a long-established colorimetric method dating back to the 19th century, serves as a foundational technique for the indirect quantification of this compound. nih.gov The method does not detect the alkyl nitrite ester directly; instead, it measures the concentration of the nitrite ion (NO₂⁻) released upon the hydrolysis of the parent compound in an aqueous solution. The assay's simplicity, cost-effectiveness, and reliability have led to its widespread adaptation in various analytical settings. nih.govresearchgate.net

The core of the Griess test is a two-step diazotization reaction conducted in an acidic medium. wikipedia.orgthermofisher.com

Diazotization: In the first step, the nitrite ion reacts with an aromatic amine, most commonly sulfanilamide, in an acidic solution. This reaction forms a transient diazonium salt. nih.govthermofisher.com The acidic conditions are crucial for the generation of the nitrosating agent from the nitrite ion.

Azo Coupling: The resulting diazonium salt is highly reactive and is immediately subjected to a coupling reaction with a second aromatic compound, typically N-(1-naphthyl)ethylenediamine (NED). nih.govwikipedia.org This coupling step produces a stable and intensely colored azo dye. nih.gov

The final product is a pink-to-red-violet azo compound whose color intensity is directly proportional to the initial nitrite concentration in the sample. nih.govnih.gov The concentration is determined quantitatively by measuring the absorbance of the solution using a spectrophotometer, typically at a maximum wavelength (λmax) of around 540-548 nm. nih.govthermofisher.comthermofisher.com The detection limit for the Griess reaction is sensitive, generally falling within the micromolar (µM) range. wikipedia.orgthermofisher.com For accurate quantification, a standard curve is generated using known concentrations of a nitrite standard, such as sodium nitrite. thermofisher.com

While the Griess reaction is specific for the nitrite ion, its application to this compound is straightforward, as alkyl nitrites are readily hydrolyzed in vivo or under appropriate aqueous conditions to their corresponding alcohol (2-ethylhexanol) and the nitrite ion. the-ltg.org

Table 1: Key Components of the Griess Reaction for Nitrite Quantification

| Component | Chemical Name | Function |

| Diazotizing Reagent | Sulfanilamide | Reacts with nitrite in an acidic medium to form a diazonium salt. wikipedia.orgthermofisher.com |

| Coupling Reagent | N-(1-naphthyl)ethylenediamine (NED) | Couples with the diazonium salt to form a colored azo dye. wikipedia.orgthermofisher.com |

| Acidic Medium | Phosphoric Acid or Hydrochloric Acid | Provides the necessary acidic environment for the diazotization reaction. wikipedia.org |

| Analyte | Nitrite Ion (from this compound hydrolysis) | The species being quantified. nih.gov |

| Product | Azo Dye | A highly colored compound measured via spectrophotometry. thermofisher.com |

Advanced Spectroscopic Methods for Mechanistic Insights

Beyond quantification, understanding the decomposition pathways and reactive intermediates of this compound is crucial. Advanced spectroscopic techniques provide deep mechanistic insights, particularly into the formation of transient radical species.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is an indispensable and highly specific technique for the direct detection of species containing one or more unpaired electrons, such as free radicals. fao.orgmdpi.comnih.gov Since the decomposition of alkyl nitrites can produce radical intermediates, EPR is a critical tool for studying these mechanisms. researchgate.net

The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it probes the magnetic moments of unpaired electrons rather than atomic nuclei. ethz.ch When a sample containing unpaired electrons is placed in a strong magnetic field, the electron spins align either parallel or anti-parallel to the field. Irradiation with a microwave-frequency source can induce transitions between these spin states. The absorption of microwave energy is recorded, producing an EPR spectrum. nih.gov

However, many radical intermediates are highly reactive and have very short lifetimes, making their direct detection challenging even with EPR. nih.gov To overcome this, the technique of spin trapping is widely employed. mdpi.comnih.gov This method involves the use of a "spin trap," a diamagnetic compound that reacts rapidly with the transient radical to form a much more stable and persistent radical product, known as a spin adduct. nih.gov This spin adduct accumulates to a concentration that is readily detectable by EPR. mdpi.com

Commonly used spin traps are nitrone or nitroso compounds, such as Phenyl-N-tert-butylnitrone (PBN) and 5,5-Dimethyl-1-pyrroline N-oxide (DMPO). mdpi.com The EPR spectrum of the resulting spin adduct exhibits a characteristic hyperfine splitting pattern. This pattern, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹⁴N and ¹H), acts as a fingerprint that can be used to identify the original short-lived radical that was trapped. nih.govnih.gov In the context of this compound, EPR spin trapping can be used to detect and identify alkoxy and other carbon-centered radicals formed during its thermal or photochemical decomposition.

Table 3: Common Spin Traps Used in EPR Spectroscopy for Radical Detection

| Spin Trap | Abbreviation | Type of Compound | Radicals Trapped |

| 5,5-Dimethyl-1-pyrroline N-oxide | DMPO | Nitrone | Superoxide, Hydroxyl, Alkoxyl, Alkyl Radicals mdpi.com |

| Phenyl-N-tert-butylnitrone | PBN | Nitrone | Carbon-centered radicals mdpi.com |

| 2-Methyl-2-nitrosopropane | MNTP | Nitroso | Carbon-centered radicals |

| 5-Diisopropoxyphosphoryl-5-methyl-1-pyrroline-N-oxide | DIPPMPO | Nitrone | Superoxide, Hydroxyl Radicals |

Based on a comprehensive review of available scientific literature, there is insufficient data to generate a detailed article on the computational and theoretical studies of This compound that adheres to the specific outline provided.

Publicly accessible research databases and scientific publications lack in-depth studies corresponding to the requested sections:

Computational and Theoretical Studies on 2 Ethylhexyl Nitrite

In Silico Approaches for Chemical Prediction and Screening:No developed Quantitative Structure-Activity Relationship (QSAR) models specifically for 2-ethylhexyl nitrite (B80452) have been published. While the concept of using such models for screening is generally applicable to many chemicals, no concrete development or validation studies for this particular compound were found.

It is important to note that a significant body of research exists for a closely related compound, 2-Ethylhexyl nitrate (B79036) (2-EHN, CAS No. 27247-96-7). This chemical is a widely used cetane improver in diesel fuels, and as such, has been the subject of numerous computational and theoretical studies, particularly in the field of combustion science. These studies include detailed kinetic modeling, simulation of its decomposition pathways, and analysis of its effect on fuel autoignition.

Given the specificity of the request to focus solely on 2-ethylhexyl nitrite, it is not possible to substitute the extensive data available for 2-ethylhexyl nitrate. Should the interest lie in the computational studies of the nitrate compound, a detailed article could be generated. However, for this compound, the required scientific foundation for the requested topics is not currently available in the public domain.

Environmental Fate and Biodegradation of 2 Ethylhexyl Nitrite

Recalcitrance and Environmental Persistence Factors

Standard testing has shown that 2-ethylhexyl nitrate (B79036) is not readily biodegradable. nih.govasm.org Several factors contribute to its recalcitrance and persistence in the environment. Microbial communities from urban wastewater treatment facilities, for instance, show little to no ability to degrade it. nih.govsemanticscholar.org

Key factors contributing to its persistence include:

Molecular Structure : The backbone of 2-EHN is a branched alkane. nih.govchemicalbook.com This type of structure is inherently more resistant to microbial degradation than linear alkanes because the branches can physically block the enzymes involved in metabolic pathways. nih.gov Specifically, the degradation of branched alkanes can lead to the formation of β-substituted acyl-coenzyme A intermediates, which are known to block the crucial β-oxidation pathway necessary for breaking down fatty acids and other molecules. nih.gov

Low Bioavailability : The compound's low water solubility and moderate volatility were initially thought to be primary reasons for its poor availability to microorganisms. nih.govasm.orgarxiv.org However, further studies have shown that even when bioavailability is increased, its chemical structure remains a significant barrier to complete degradation.

Microbial Degradation Pathways and Mechanisms

Despite its recalcitrance, specific microorganisms have been identified that can initiate the breakdown of 2-EHN, providing insight into its potential metabolic pathways.

Research has shown that the ability to degrade 2-EHN is not widespread among bacteria. chemicalbook.com Isolating pure strains capable of using it as a sole carbon and energy source has proven difficult. nih.govasm.org However, studies have successfully identified certain strains with this capability.

Microbial communities from refinery wastewater treatment plants and some hydrocarbon-polluted soils have shown the ability to degrade 2-EHN. nih.govsigmaaldrich.com From these, specific axenic bacterial strains have been isolated and studied. Notably, several strains of Mycobacterium austroafricanum were found to significantly degrade and mineralize 2-EHN, with Mycobacterium austroafricanum IFP 2173 being identified as the most effective degrader among those tested. nih.govnih.govasm.orgresearchgate.net This particular strain was selected for further investigation into the catabolism of 2-EHN due to its superior degradation rate. nih.govresearchgate.net

During the biodegradation of 2-EHN by Mycobacterium austroafricanum IFP 2173, the process is incomplete. nih.govasm.org Carbon balance calculations and direct measurements indicated the release and accumulation of a single, stable metabolite in the culture medium. nih.govnih.govarxiv.org

This metabolite was identified as 4-ethyldihydrofuran-2(3H)-one (also referred to as 4-EDF). nih.govasm.orgresearchgate.net The identification was confirmed through multiple analytical methods, including:

Gas chromatography/mass spectrometry (GC/MS), which determined its molecular mass to be 114 Da. nih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS). arxiv.org

Analysis of a chemically synthesized version of the lactone to confirm its structure. nih.govnih.gov

The accumulation of this lactone is a critical feature of 2-EHN's biodegradation by this bacterium, as the organism is unable to metabolize it further. nih.govasm.org

Based on the identification of the 4-ethyldihydrofuran-2(3H)-one metabolite, a plausible catabolic pathway for the initial degradation of 2-EHN by M. austroafricanum IFP 2173 has been proposed. nih.govnih.govarxiv.org

The proposed pathway involves several steps:

Initial Hydrolysis : The process likely begins with an attack on the nitrate ester by an esterase enzyme, which releases the nitrate group and forms 2-ethylhexanol. nih.gov

Oxidation : The resulting 2-ethylhexanol is then oxidized.

Incomplete β-Oxidation and Cyclization : The degradation proceeds via a pathway similar to β-oxidation. However, due to the ethyl branch in the molecule's structure, the pathway is blocked. nih.govchemicalbook.com This blockage leads to the formation of a branched pentanoic acid, which then undergoes cyclization to form the stable lactone, 4-ethyldihydrofuran-2(3H)-one. nih.govasm.org

This metabolic halt explains the poor energy efficiency and slow growth observed when M. austroafricanum IFP 2173 utilizes 2-EHN as its sole carbon source. nih.govasm.org The accumulation of the 4-EDF metabolite signifies a dead-end in the pathway for this particular bacterium. nih.govchemicalbook.com

Strategies for Enhanced Biodegradation

The incomplete degradation of 2-EHN by a single microbial strain highlights the need for more complex microbial interactions to achieve full mineralization.

To overcome the metabolic bottleneck presented by the accumulation of 4-ethyldihydrofuran-2(3H)-one (4-EDF), researchers have explored the use of bacterial cocultures. ifremer.fr This strategy involves combining M. austroafricanum IFP 2173 with other microorganisms that can degrade the problematic intermediate metabolite.

By enriching cultures from diesel-contaminated soil with 4-EDF, two bacterial strains capable of degrading the lactone were isolated and identified as:

Bacillus cereus S1 ifremer.fr

Burkholderia sp. S2 ifremer.fr

When M. austroafricanum IFP 2173 was combined with either Bacillus cereus or the Burkholderia species, complete mineralization of 2-ethylhexyl nitrate was successfully achieved. ifremer.fr In these cocultures, M. austroafricanum performs the initial breakdown of 2-EHN into 4-EDF, and the partner strain then consumes the 4-EDF, breaking it down completely to carbon dioxide. ifremer.fr This demonstrates that the concerted effort of a bacterial consortium can effectively remediate a persistent pollutant that is resistant to degradation by individual microorganisms. ifremer.fr

Interactive Data Table: Microbial Roles in 2-EHN Degradation

| Microbial Species | Role in Degradation | Metabolite Produced | Metabolite Consumed | Outcome |

| Mycobacterium austroafricanum IFP 2173 | Primary Degrader | 4-ethyldihydrofuran-2(3H)-one | 2-Ethylhexyl Nitrate | Incomplete Degradation |

| Bacillus cereus S1 | Secondary Degrader | Carbon Dioxide | 4-ethyldihydrofuran-2(3H)-one | Metabolite Mineralization |

| Burkholderia sp. S2 | Secondary Degrader | Carbon Dioxide | 4-ethyldihydrofuran-2(3H)-one | Metabolite Mineralization |

| Coculture (M. austroafricanum + B. cereus or Burkholderia sp.) | Complete Degradation Pathway | Carbon Dioxide | 2-Ethylhexyl Nitrate | Complete Mineralization |

Optimization of Environmental Conditions for Microbial Activity

The efficiency of microbial degradation of xenobiotic compounds like 2-ethylhexyl nitrite (B80452) is intrinsically linked to the surrounding environmental conditions. Optimizing these parameters can significantly enhance the rate and extent of biodegradation, transforming a slow and partial process into a more effective bioremediation strategy. Key factors that influence microbial activity include the bioavailability of the substrate, temperature, pH, and the presence of essential nutrients.

A pivotal study demonstrated that the biodegradation rate of 2-EHN by Mycobacterium austroafricanum IFP 2173 could be substantially increased by creating a biphasic culture system. nih.govasm.orgresearchgate.net In this setup, the 2-EHN was dissolved in an inert, non-aqueous-phase liquid (NAPL). This approach overcomes the low water solubility, effectively increasing the transfer of the hydrophobic substrate to the microbial cells. nih.gov The microorganisms, which possess hydrophobic cell walls, can adhere directly to the NAPL, facilitating substrate uptake and subsequent metabolism. nih.gov This suggests that enhancing the bioavailability of 2-ethylhexyl compounds is a critical optimization parameter for their bioremediation.

While specific data on the optimal pH and temperature for the degradation of 2-ethylhexyl nitrite are not extensively documented, general principles of microbial physiology suggest that these factors are also crucial. Microbial enzymes have optimal pH and temperature ranges in which they exhibit maximum activity. For many soil and water-borne bacteria, including species of Mycobacterium, neutral to slightly alkaline pH and mesophilic temperatures (20-40°C) are typically favorable for growth and metabolic activity. nih.govresearchgate.net For instance, studies on the microbial reduction of nitrate to nitrite by various bacteria have shown optimal activity at neutral pH (around 7.0). jfda-online.com Similarly, the degradation of other organic pollutants by microbial communities often shows a strong dependence on temperature, with rates increasing up to an optimal point before declining due to enzyme denaturation. nih.govnih.gov

The following table summarizes research findings on the effect of a non-aqueous phase liquid (NAPL) on the biodegradation of 2-ethylhexyl nitrate, which serves as a proxy for understanding the optimization of conditions for related compounds like this compound.

| Parameter | Condition | Observation | Conclusion | References |

| Substrate Availability | Biphasic culture with a non-aqueous-phase liquid (NAPL) | Increased biodegradation rate of 2-ethylhexyl nitrate. | The transfer of the hydrophobic substrate to the microbial cells is a growth-limiting factor. Increasing bioavailability enhances degradation. | nih.govasm.orgresearchgate.net |

| Substrate Availability | Aqueous culture (NAPL-free) | Slow and limited biodegradation of 2-ethylhexyl nitrate. | Low water solubility and high volatility limit microbial access to the substrate. | nih.govasm.orgchemicalbook.com |

Further research is necessary to delineate the precise optimal pH, temperature, and nutrient concentrations for the microbial degradation of this compound to develop effective bioremediation strategies for environments contaminated with this compound.

Applications in Organic Synthesis and Chemical Processes

Alkyl Nitrites as Reagents in Organic Transformations

Alkyl nitrites, including 2-ethylhexyl nitrite (B80452), are recognized as valuable and multifaceted reagents in organic synthesis. researchgate.net They are appreciated for being mild, relatively stable, and easy-to-handle esters of nitrous acid. researchgate.net Their primary role in chemical reactions is often as an efficient source of the nitroso group (NO) or its equivalents, which enables their use in diazotization, nitration, and oxidation reactions. researchgate.net

Diazotization is a fundamental process in organic chemistry for converting primary aromatic amines into diazonium salts, which are highly valuable synthetic intermediates. iitk.ac.innumberanalytics.com The reaction is typically performed by treating a primary amine with nitrous acid (HNO₂). iitk.ac.in Since nitrous acid is unstable, it is generated in situ, commonly from the reaction of sodium nitrite with a strong acid. iitk.ac.inorganic-chemistry.org

Table 1: General Role of Alkyl Nitrites in Diazotization

| Reagent Class | Reactant | Key Intermediate | Product | Typical Conditions |

|---|---|---|---|---|

| Alkyl Nitrite (e.g., 2-Ethylhexyl nitrite) | Primary Aromatic Amine (Ar-NH₂) | N-Nitrosamine | Aromatic Diazonium Salt (Ar-N₂⁺) | Acidic medium, low temperatures (0-10 °C) |

Beyond diazotization, alkyl nitrites serve as reagents in nitration and oxidation reactions. researchgate.net In the presence of certain catalysts or reaction conditions, the nitrite group can act as a source of nitrogen dioxide radicals (•NO₂) or other reactive nitrogen species, leading to the nitration of susceptible substrates. For instance, the oxidation of nitrite ions in electrochemical systems has been shown to generate nitrogen dioxide radicals that can nitrate (B79036) phenolic compounds. nih.gov This reactivity highlights the potential of nitrite-derived species in forming carbon-nitrogen bonds.

As oxidizing agents, alkyl nitrites can facilitate a range of transformations. Their ability to act as a one-electron oxidant is a key feature of their chemical behavior. This oxidative capacity is harnessed in various synthetic protocols, although specific industrial applications detailing this compound as the primary oxidant are not extensively documented in comparison to its more common role as a diesel fuel additive. The general reactivity, however, is established for the alkyl nitrite class. researchgate.net

Isoxazoles are important five-membered heterocyclic compounds found in many biologically active molecules. A primary route to their synthesis is the [3+2] dipolar cycloaddition reaction between a nitrile oxide and an alkyne. thieme-connect.comorganic-chemistry.org Alkyl nitrites have been ingeniously employed in a one-pot method to generate the required nitrile oxide intermediates directly from aldoximes. thieme-connect.com

In this process, an alkyl nitrite such as tert-butyl nitrite or isoamyl nitrite reacts with an aldoxime (R-CH=N-OH). thieme-connect.comorganic-chemistry.org The alkyl nitrite facilitates the dehydration and oxidation of the aldoxime to form the corresponding nitrile oxide (R-C≡N⁺-O⁻). This reactive intermediate is generated in situ and immediately trapped by an alkyne present in the reaction mixture, leading to the regioselective formation of a 3,5-disubstituted isoxazole. thieme-connect.com While published research often specifies the use of other alkyl nitrites, the underlying chemistry is characteristic of the nitrite functional group, suggesting that this compound could function similarly in this transformation.

Table 2: Alkyl Nitrite-Mediated Isoxazole Synthesis

| Step | Reagents | Intermediate | Mechanism |

|---|---|---|---|

| 1 | Aldoxime, Alkyl Nitrite (e.g., isoamyl nitrite) | Nitrile Oxide | Oxidative dehydration |

| 2 | Nitrile Oxide, Alkyne | Isoxazole | [3+2] Dipolar Cycloaddition |

C-H Activation and Remote Functionalization

The selective functionalization of unactivated C-H bonds is a significant challenge in organic synthesis. The Barton reaction, a landmark discovery in this field, utilizes the photochemical properties of alkyl nitrites to achieve this transformation. wikipedia.orgalfa-chemistry.comwikiwand.com

The Barton reaction provides a method for the remote functionalization of an aliphatic C-H bond. rsc.org The process begins with the photolysis of an alkyl nitrite, such as this compound, typically using a high-pressure mercury lamp. wikipedia.orgwikiwand.com This photochemical step induces the homolytic cleavage of the relatively weak oxygen-nitrogen (O-NO) bond, generating a reactive alkoxyl radical (RO•) and a nitric oxide radical (•NO). alfa-chemistry.com

The highly reactive alkoxyl radical then abstracts a hydrogen atom from a carbon center within the same molecule. The reaction shows a strong regioselectivity for abstracting a hydrogen atom from the delta (δ) position relative to the oxygen. This preference is due to the thermodynamic stability of the six-membered cyclic transition state involved in this intramolecular hydrogen atom transfer (HAT). wikipedia.orgchemistnotes.com

Following the 1,5-hydrogen abstraction, a carbon-centered radical is formed at the δ-position. This radical then recombines with the nitric oxide radical that was generated in the initial photolysis step. wikiwand.com The resulting product is a δ-nitroso alcohol, which readily tautomerizes to the more stable δ-hydroxy oxime. alfa-chemistry.com This reaction allows for the introduction of functionality at a previously unreactive C-H bond, a strategy that has been famously applied in the synthesis of complex natural products like steroids. wikipedia.orgchemistnotes.com

Table 3: Key Steps of the Barton Reaction

| Step | Process | Key Species Involved |

|---|---|---|

| 1 | Photolysis | Alkyl Nitrite → Alkoxyl Radical (RO•) + Nitric Oxide (•NO) |

| 2 | 1,5-Hydrogen Atom Transfer (HAT) | Alkoxyl Radical → δ-Carbon Radical |

| 3 | Radical Recombination | δ-Carbon Radical + •NO → δ-Nitroso Alcohol |

| 4 | Tautomerization | δ-Nitroso Alcohol → δ-Hydroxy Oxime |

Future Directions and Emerging Research Areas

Development of Sustainable Synthesis Routes

The conventional synthesis of alkyl nitrites involves the reaction of an alcohol with sodium nitrite (B80452) in a strong mineral acid solution, such as sulfuric acid. wikipedia.org This method, while effective, presents challenges related to the use of corrosive acids and potential for byproduct formation. Emerging research is focused on developing greener, safer, and more efficient synthetic pathways.

A significant advancement lies in the adoption of continuous-flow microreactors. researchgate.net This technology offers superior control over reaction parameters like temperature and mixing, enhancing safety and yield. While demonstrated for the kilogram-scale synthesis of the related 2-ethylhexyl nitrate (B79036) acs.orgpatsnap.com, the principles are directly applicable to 2-ethylhexyl nitrite. Continuous-flow processes can significantly shorten reaction times and minimize waste. researchgate.net

Recent mechanistic insights have revealed a highly efficient N₂O₃-mediated pathway for producing alkyl nitrites in microflow systems. advanceseng.com This process, which can achieve yields of over 95% in mere seconds for other alkyl nitrites like isopropyl nitrite, bypasses many of the issues associated with traditional acid catalysis and represents a paradigm shift in nitrosation chemistry. advanceseng.com Furthermore, solvent-free approaches using reagents like tert-butyl nitrite are being explored, which simplify product isolation and reduce environmental impact by minimizing waste streams. rsc.org

Biocatalysis presents another frontier for sustainable synthesis. Enzymes such as halohydrin dehalogenases have shown the ability to use nitrite as a nucleophile in reactions, opening the door to developing enzymatic routes for this compound production under mild, aqueous conditions. acs.org The high selectivity of enzymes could lead to purer products with less environmental impact. nih.govnih.gov

| Synthesis Method | Key Reagents/Technology | Advantages | Future Research Focus |

| Traditional Batch | 2-Ethylhexanol, Sodium Nitrite, Sulfuric Acid wikipedia.orgyoutube.com | Established method | Reducing acid waste, improving safety |

| Continuous Microflow | Microreactor technology researchgate.net | Enhanced safety, high throughput, better process control | Optimization and scale-up for this compound acs.org |

| N₂O₃-Mediated Flow | Sodium Nitrite, Acid, Microflow reactor advanceseng.com | Extremely fast reaction times (>95% yield in <10s), high selectivity | Application to 2-ethylhexyl alcohol, mechanistic studies |

| Solvent-Free | tert-Butyl Nitrite rsc.org | Reduced solvent waste, simplified purification | Screening of catalysts, expanding substrate scope |

| Biocatalysis | Enzymes (e.g., Halohydrin dehalogenases) acs.org | Mild conditions, high selectivity, renewable catalysts | Discovery and engineering of specific enzymes for the target molecule |

Exploration of Novel Reactivity and Catalysis

The reactivity of this compound is primarily dictated by the weak carbon-oxygen bond, which allows it to act as a source of both alkoxyl radicals and nitrosating agents (NO⁺). wikipedia.org Traditionally, this reactivity has been harnessed for reactions like diazotization and the formation of oximes. wikipedia.orgeurekaselect.com However, emerging research is uncovering more subtle and catalytically controlled transformations.

Catalysis by simple inorganic salts represents a promising area. Studies have shown that phosphate (B84403) ions can effectively catalyze nitrosation reactions using alkyl nitrites across a wide pH range, suggesting that the reactivity can be tuned with simple, inexpensive additives. nih.gov This opens possibilities for selective transformations under mild conditions.

The most significant emerging field is biocatalysis. The discovery that enzymes can mediate nitration and nitrosation reactions is pivotal. acs.org For instance, the ability of certain enzymes to direct nitrite to act as a nucleophile suggests that biocatalysts could be developed to use this compound as a selective reagent in complex syntheses. acs.org The broader success of biocatalytic cascades in producing chiral amines and other active pharmaceutical ingredients provides a clear roadmap for future applications. nih.govacs.org This could involve using this compound in enzyme-catalyzed reactions to introduce nitroso groups into target molecules with high stereoselectivity.

Mechanistic studies are also revealing new reactive intermediates. The identification of dinitrogen trioxide (N₂O₃) as the key reactive species in some flow-based syntheses changes the understanding of how alkyl nitrites participate in reactions. advanceseng.com This insight allows chemists to design processes that harness this highly reactive transient species for novel chemical transformations that were previously inaccessible.

| Catalytic Approach | Catalyst Type | Potential Application for this compound | Key Research Goal |

| Inorganic Salt Catalysis | Phosphate ions nih.gov | Selective nitrosation of amines and other nucleophiles | Understanding the mechanism and expanding the scope of salt catalysts |

| Biocatalysis | Hydrolases, Reductases, Dehalogenases acs.orgnih.gov | Asymmetric synthesis, selective functionalization of complex molecules | Engineering enzymes for specific reactivity with this compound |

| Flow Chemistry | N/A (Process-based) | Generation and use of transient intermediates like N₂O₃ advanceseng.com | Exploring the synthetic utility of transient species derived from this compound |

| Oxime Formation | Acid or Base wikipedia.org | Synthesis of oximes for industrial applications (e.g., nylon precursors) | Developing more efficient and selective catalytic systems |

Advanced Environmental Remediation Strategies

The environmental fate of this compound is a critical area for future research. Data on its close analog, 2-ethylhexyl nitrate (EHN), indicates that it is not readily biodegradable and is classified as toxic to aquatic life with long-lasting effects. issuu.comredox.com EHN is expected to partition to soil and sediment in aquatic environments. issuu.com Given the structural similarity, it is prudent to assume this compound may have a comparable environmental profile, necessitating research into effective remediation strategies.

Bioremediation offers a sustainable approach. Studies on EHN have shown that while it is recalcitrant, specific microbial communities, particularly from refinery wastewater, can biodegrade it. researcher.lifechemicalbook.com Organisms from the genus Mycobacterium have been identified as capable of partial degradation. chemicalbook.com Future work should focus on isolating and engineering microorganisms, such as Pseudomonas or Mycobacterium strains, that can use this compound as a carbon or nitrogen source. oup.comnih.gov Degradation pathways would likely involve an initial cleavage of the ester bond to yield 2-ethylhexanol and nitrite, both of which can be metabolized by various microbes.

Phytoremediation, the use of plants to remove pollutants, is another promising avenue. researchgate.net This strategy is effective for other nitrogen-containing compounds and could be adapted for sites contaminated with this compound, where plants would uptake the compound or its degradation products from soil and groundwater. ucanr.edu

For more contaminated sites, advanced physical and chemical methods could be explored. These include in-situ chemical oxidation (ISCO) or reduction, which use chemical reagents to transform contaminants into less harmful substances. epa.gov Adsorption using materials like activated carbon or low-cost biowaste such as eggshells could be employed to remove the compound from water streams. researchgate.net

| Remediation Technology | Mechanism | Potential Applicability to this compound | Key Research Questions |

| Bioremediation | Microbial degradation oup.com | High potential; likely degradation to 2-ethylhexanol and nitrite. | Identification of specific microbial strains; elucidation of metabolic pathways. |

| Phytoremediation | Plant uptake and metabolism researchgate.net | Promising for soil and shallow groundwater contamination. | Screening of suitable plant species; determining uptake efficiency and metabolic fate. |

| In-Situ Chemical Oxidation (ISCO) | Chemical conversion to less toxic compounds epa.gov | Potentially effective for hotspot treatment. | Assessing reagent effectiveness and potential for harmful byproduct formation. |

| Adsorption | Binding to a solid matrix researchgate.net | Water treatment (pump-and-treat systems). | Evaluating the adsorption capacity of various materials for this compound. |

Integration of Multiscale Modeling with Experimental Studies

The integration of computational modeling with experimental work is set to accelerate research and development involving this compound. Multiscale modeling, from the quantum to the continuum level, can provide profound insights into the compound's behavior, optimize its synthesis, and predict its environmental impact.

Computational Fluid Dynamics (CFD) is a powerful tool for process intensification. tuwien.atdtu.dk CFD simulations have been successfully used to model the complex fluid dynamics, heat transfer, and reaction kinetics in microreactors for the synthesis of 2-ethylhexyl nitrate. acs.org This approach can be directly applied to optimize and scale up the sustainable synthesis routes for this compound, reducing the need for extensive and costly experimental trials. acs.orgresearchgate.net

Chemical kinetic modeling is crucial for understanding reactivity and decomposition. Reduced kinetic mechanisms have been developed for EHN to study its interactions in fuel combustion. osti.gov These models can identify the most sensitive reaction pathways that control reactivity. osti.gov Developing a dedicated kinetic model for this compound would allow for accurate predictions of its behavior in various applications and help in designing safer processes. rsc.org

At the most fundamental level, quantum mechanical calculations can be employed to investigate the electronic structure and intrinsic properties of the this compound molecule. These methods can accurately predict bond dissociation energies, reaction barriers, and spectroscopic properties, providing a foundation for understanding its thermal stability and photochemical reactivity. This data is essential for building accurate higher-level kinetic and process models.

| Modeling Technique | Application to this compound | Expected Insights and Outcomes |

| Computational Fluid Dynamics (CFD) | Simulation of synthesis in microreactors acs.orgtuwien.at | Optimization of flow rates, temperature profiles, and reactor geometry for maximum yield and safety. |

| Chemical Kinetic Modeling | Prediction of decomposition and reaction pathways osti.govrsc.org | Understanding combustion behavior, thermal stability, and byproduct formation. Identification of key controlling reactions. |

| Quantum Mechanics (e.g., DFT) | Calculation of molecular properties | Accurate bond energies, reaction mechanisms at the atomic level, and spectroscopic data to support experiments. |

| Molecular Dynamics (MD) | Simulation of interactions in solution or with surfaces | Understanding of solvation effects, diffusion, and interactions with catalysts or biological macromolecules. |

Q & A

Q. Q1. What experimental methods are recommended for synthesizing and characterizing 2-ethylhexyl nitrite with high purity?

Methodological Answer: Synthesis should adhere to protocols for nitrite ester preparation, such as acid-catalyzed esterification of 2-ethylhexanol with nitrous acid. Key steps include:

- Reaction Control : Maintain temperatures below 10°C to minimize side reactions (e.g., decomposition or isomerization) .

- Purification : Use fractional distillation under reduced pressure (boiling point: 173.5°C at 760 mmHg) to isolate the compound. Confirm purity via refractive index (1.44) and density (0.94 g/cm³) measurements .

- Characterization : Employ NMR (¹H/¹³C) and FTIR to verify functional groups (e.g., -ONO stretch at ~1600–1680 cm⁻¹). For novel derivatives, provide full spectral data in the main text; for known compounds, cite prior literature .

Q. Q2. How should researchers design experiments to ensure reproducibility of this compound’s physicochemical properties?

Methodological Answer:

- Standardized Protocols : Document reaction conditions (solvent, temperature, catalyst concentration) and purification steps in the "Methods" section. Use IUPAC guidelines for reporting data (e.g., boiling point at standardized pressure) .

- Data Validation : Cross-check experimental values (e.g., flash point: 42.7°C) against peer-reviewed databases like NIST Chemistry WebBook. Include uncertainty margins for measurements like PSA (38.66) .

- Supporting Information : Archive raw data (e.g., GC-MS chromatograms, calibration curves) in supplementary files, referenced via hyperlinks in the main text .

Advanced Research Questions

Q. Q3. How can conflicting data on this compound’s stability under varying environmental conditions be resolved?

Methodological Answer:

- Controlled Degradation Studies : Expose the compound to controlled humidity, UV light, and temperature gradients. Monitor decomposition products (e.g., nitric oxide, aldehydes) via HPLC or GC-MS .

- Statistical Analysis : Apply the Mann-Kendall test to evaluate trends in stability data, as used in contaminant analysis frameworks .